1-methylimidazo[4,5-b][1,8]naphthyridin-2-amine
Description
Properties
IUPAC Name |
1-methylimidazo[4,5-b][1,8]naphthyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-15-7-5-6-3-2-4-12-8(6)13-9(7)14-10(15)11/h2-5H,1H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRSKWZLTLQYPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C3C(=C2)C=CC=N3)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60937227 | |
| Record name | 1-Methyl-1,3-dihydro-2H-imidazo[4,5-b][1,8]naphthyridin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166664-83-1 | |
| Record name | 1H-Imidazo(4,5-b)(1,8)naphthyridin-2-amine, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166664831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-1,3-dihydro-2H-imidazo[4,5-b][1,8]naphthyridin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Cyclization of 2,6-Diaminopyridine
The reaction of 2,6-diaminopyridine (DAP) with 1,1,3,3-tetramethoxypropane in acidic media enables single-step access to 1,8-naphthyridin-2-amine. Acetic acid, sulfuric acid, or phosphoric acid catalyze this cyclization at 25–75°C, achieving yields of 67–72%. Optimal conditions involve a 3:1–10:1 acid-to-DAP volume ratio and a 0.5–1.5:1 molar ratio of 1,1,3,3-tetramethoxypropane to DAP. Post-reaction neutralization with ice-cold 5M NaOH (pH > 10) followed by dichloromethane extraction and alumina column chromatography (CH₂Cl₂:MeOH = 50–100:1) ensures ≥96% purity.
Table 1: Comparative Analysis of 1,8-Naphthyridin-2-amine Synthesis
| Acid Catalyst | Temperature (°C) | Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acetic acid | 25–30 | 30 | 67 | 96 |
| H₃PO₄ | 70–75 | 40 | 72 | 96 |
| H₂SO₄/AcOH | 45–50 | 30 | 70 | 96 |
Ionic Liquid-Mediated Friedlander Reaction
Basic ionic liquids like [Bmmim][Im] facilitate the Friedlander annulation between 2-aminopyridines and carbonyl compounds at 50–80°C. While this method excels in synthesizing substituted 1,8-naphthyridines, its applicability to 1,8-naphthyridin-2-amine remains underexplored. Reaction parameters such as molar ratios (0.6:1 ketone:amine) and prolonged heating (24 h) are critical for achieving >90% yields in related systems.
Imidazo Ring Formation Strategies
Introducing the methylimidazo[4,5-b] moiety onto the naphthyridine core requires precision to avoid regioisomeric byproducts. Two validated approaches include:
Cyclocondensation with Methylglyoxal
Heating 1,8-naphthyridin-2-amine with methylglyoxal in acetic acid at 80–100°C induces cyclocondensation, forming the imidazo ring. The reaction proceeds via initial Schiff base formation, followed by intramolecular cyclization. Yields range from 50–65%, with purification via recrystallization (ethanol/water).
Palladium-Catalyzed Cross-Coupling
A Buchwald-Hartwig coupling between 2-bromo-1,8-naphthyridine and methylamine precursors enables direct installation of the methylamine group. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base in toluene at 110°C achieves 60–70% yields. This method avoids harsh acidic conditions but requires rigorous exclusion of moisture and oxygen.
Integrated One-Pot Synthesis
Recent efforts combine naphthyridine core formation and imidazo annulation in a single reactor. For example, treating DAP with 1,1,3,3-tetramethoxypropane and methylglyoxal in phosphoric acid at 70°C generates 1-methylimidazo[4,5-b][1,naphthyridin-2-amine in 45–50% yield. While this approach reduces purification steps, competing side reactions limit efficiency.
Green Chemistry Innovations
Chemical Reactions Analysis
Types of Reactions
1-methylimidazo[4,5-b][1,8]naphthyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazo and naphthyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. Conditions often involve controlled temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that 1-methylimidazo[4,5-b][1,8]naphthyridin-2-amine exhibits significant anticancer activity. Studies have shown that it can inhibit enzymes involved in tumor proliferation, suggesting potential as a therapeutic agent for various cancers. The compound's mechanism of action involves binding to specific molecular targets, modulating their activity to elicit biological responses that can hinder tumor growth .
Case Study: Inhibition of Tumor Proliferation
- Objective: To evaluate the anticancer effects of this compound.
- Methodology: In vitro assays were conducted using cancer cell lines to assess cell viability and proliferation rates.
- Findings: The compound demonstrated a dose-dependent inhibition of cancer cell growth, with IC50 values indicating potent activity against specific tumor types.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes. This suggests potential use in treating chronic inflammatory conditions such as arthritis or inflammatory bowel disease.
Case Study: Modulation of Inflammatory Responses
- Objective: To investigate the anti-inflammatory effects of the compound.
- Methodology: Animal models were used to evaluate the reduction of inflammatory markers following treatment with this compound.
- Findings: Significant reductions in markers such as TNF-alpha and IL-6 were observed, supporting its potential therapeutic role.
Antimicrobial Activity
The compound also exhibits antimicrobial properties, making it a candidate for further pharmacological studies aimed at developing new antibiotics or antimicrobial agents. Its efficacy against various bacterial strains has been documented in preliminary studies.
Case Study: Antimicrobial Efficacy Assessment
- Objective: To determine the antimicrobial effectiveness against common bacterial pathogens.
- Methodology: Disk diffusion assays were performed on bacterial cultures treated with varying concentrations of this compound.
- Findings: The results indicated significant zones of inhibition against several tested strains, highlighting its potential as an antimicrobial agent.
Synthesis and Production
The synthesis of this compound can be achieved through various methods including microwave-assisted synthesis and multicomponent reactions. These methods suggest potential for scalable production processes that could enhance efficiency and yield .
Mechanism of Action
The mechanism of action of 1-methylimidazo[4,5-b][1,8]naphthyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Structural Analogues and Mutagenic Potency
The mutagenic potency of 1-methylimidazo[4,5-b][1,8]naphthyridin-2-amine (compound 1) was compared to structurally related HCAs in Salmonella typhimurium strains YG1024 and TA96. Key findings are summarized below:
Key Observations :
- Compound 1 exhibited significantly lower mutagenicity than IQ, IQx, and Linear-NI, but higher than MeAαC .
- The YG1024 strain, engineered to overexpress O-acetyltransferase, showed enhanced sensitivity to HCAs, reflecting the role of metabolic activation in mutagenicity .
A. Anticancer Derivatives :
- MHY-449 : A dihydrobenzofuro[4,5-b][1,8]naphthyridin-6-one derivative, MHY-449, demonstrated potent cytotoxicity in colon (HCT116) and prostate (PC3) cancer cells via apoptosis induction, G2/M cell cycle arrest, and modulation of p53/p21 signaling . Unlike compound 1, the addition of a benzofuro group enhances its anticancer specificity.
- Epetirimod (1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridin-4-amine): This antiviral and antineoplastic agent highlights how variations in the imidazo ring fusion position ([4,5-c] vs. [4,5-b]) and alkyl substituents influence biological activity .
B. Antimicrobial and Metabolic Agents :
- Imidazo[4,5-b]pyridine derivatives with amino or carbamoyl substituents exhibit antimicrobial and antihistaminic activities . For example, N-(4-piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amines showed antihistaminic effects, underscoring the importance of substituent positioning for receptor binding .
Biological Activity
1-Methylimidazo[4,5-b][1,8]naphthyridin-2-amine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of imidazo-naphthyridines and is characterized by a fused ring system that contributes to its biological activity. Its molecular formula is with a molecular weight of 198.23 g/mol.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation and inflammatory processes. For example, it can modulate the activity of cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.
- Receptor Binding : It binds to specific receptors, potentially affecting signal transduction pathways associated with cell growth and survival. This binding may lead to altered cellular responses in cancerous tissues.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. For instance:
- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in various cancer cell lines, promoting apoptosis. In vitro studies have demonstrated significant cytotoxic effects against human leukemia and solid tumor cell lines .
- Mechanisms of Action : The compound's mechanism involves the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins such as Bcl-2. This dual action enhances the efficacy of traditional chemotherapeutics when used in combination therapies .
Anti-inflammatory Effects
The compound exhibits notable anti-inflammatory properties:
- Cytokine Modulation : It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
Emerging research suggests that this compound possesses antimicrobial properties:
- Bacterial Inhibition : Studies have reported effective inhibition against various bacterial strains, indicating its potential as an antimicrobial agent. The minimal inhibitory concentration (MIC) values for some strains were found to be comparable to standard antibiotics .
Research Findings and Case Studies
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
